molecular formula C13H9ClN2 B13669319 4-Chloro-2-methylbenzo[g]quinazoline

4-Chloro-2-methylbenzo[g]quinazoline

Cat. No.: B13669319
M. Wt: 228.67 g/mol
InChI Key: XWMCYGBBNSMOBY-UHFFFAOYSA-N
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Description

4-Chloro-2-methylbenzo[g]quinazoline is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are used as building blocks in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methylbenzo[g]quinazoline typically involves the reaction of 2-chloroaniline with 2-methylbenzoic acid under specific conditions. The reaction is often catalyzed by a suitable base and conducted in a solvent like ethanol or methanol. The mixture is heated to reflux, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methylbenzo[g]quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-2-methylbenzo[g]quinazoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-methylbenzo[g]quinazoline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in cancer cell proliferation. The compound’s structure allows it to bind to these targets, disrupting their normal function and leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloroquinazoline
  • 2-Methylquinazoline
  • 4-Chloro-2-methylquinazoline

Comparison

4-Chloro-2-methylbenzo[g]quinazoline is unique due to its fused benzene and quinazoline rings, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and specific reactivity patterns, making it a valuable compound in various research applications .

Properties

Molecular Formula

C13H9ClN2

Molecular Weight

228.67 g/mol

IUPAC Name

4-chloro-2-methylbenzo[g]quinazoline

InChI

InChI=1S/C13H9ClN2/c1-8-15-12-7-10-5-3-2-4-9(10)6-11(12)13(14)16-8/h2-7H,1H3

InChI Key

XWMCYGBBNSMOBY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC3=CC=CC=C3C=C2C(=N1)Cl

Origin of Product

United States

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